molecular formula C10H15NO2 B2673980 methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 224180-63-6

methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2673980
CAS No.: 224180-63-6
M. Wt: 181.235
InChI Key: OSEZSJQPDXCYKW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize. It is also slightly soluble in water .


Synthesis Analysis

In general, pyrrole compounds can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .


Chemical Reactions Analysis

Pyrrole is reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the ring. It’s less reactive than furan and more reactive than thiophene .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many drugs work by binding to specific proteins and modulating their activity, which can result in therapeutic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic, carcinogenic, or environmentally hazardous .

Future Directions

The future directions in the study of a compound would depend on its potential applications. This could involve studying its biological activity, developing new synthetic methods, or investigating its physical properties .

Properties

IUPAC Name

methyl 2-methyl-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEZSJQPDXCYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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